1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride structure elucidation
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a compound of significant interest, primarily serving as a key building block in the synthesis of antipsychotic drugs such as Brexpiprazole.[1][2] Brexpiprazole's therapeutic action is linked to its function as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and an antagonist at the serotonin 5-HT₂ₐ receptor.[1] The 1-(benzo[b]thiophen-4-yl)piperazine moiety is fundamental to these receptor interactions.[1]
The Analytical Imperative: A Multi-Modal Strategy
The structure elucidation of a novel or synthesized compound is akin to solving a complex puzzle. No single technique provides all the answers. Instead, we rely on an orthogonal and complementary suite of analytical methods, where each technique validates the others. The workflow begins with the confirmation of the molecular formula and proceeds to map the intricate connectivity of every atom, culminating in the absolute determination of the three-dimensional structure.
Caption: Integrated workflow for structure elucidation.
Part 1: Foundational Evidence from Mass Spectrometry
Expertise & Rationale: The first and most fundamental question is: "What is the molecular weight and elemental composition of the synthesized compound?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula. We employ electrospray ionization (ESI) as it is a soft ionization technique suitable for polar, nitrogen-containing molecules like our target, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
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Ionization Mode: Operate in positive electrospray ionization (ESI+) mode. The piperazine nitrogens are basic and will readily accept a proton to form the [M+H]⁺ ion.
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Data Acquisition: Acquire the spectrum over a mass range appropriate for the target compound (e.g., m/z 100-500).
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Analysis: Compare the measured accurate mass of the most intense peak in the isotopic cluster of the [M+H]⁺ ion to the theoretically calculated mass.
Data Presentation & Interpretation
The primary goal is to confirm the molecular formula of the free base, C₁₂H₁₄N₂S.[3] The hydrochloride salt will dissociate in the ESI source, and the free base will be protonated.
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) | Conclusion |
| Molecular Formula | C₁₂H₁₄N₂S | - | - | - |
| Exact Mass (Free Base) | 218.0878 | - | - | - |
| [M+H]⁺ Ion (Calculated) | 219.0956 | 219.0954 | -0.91 | Formula Confirmed |
Trustworthiness: A deviation of less than 5 ppm provides strong, trustworthy evidence for the proposed elemental composition. Further analysis of the tandem MS (MS/MS) fragmentation pattern can provide preliminary structural information. The cleavage of C-N bonds within the piperazine ring is a characteristic fragmentation pathway for such compounds.[4][5] Common fragments would arise from the loss of parts of the piperazine ring, helping to confirm its presence.
Part 2: Mapping the Atomic Framework with NMR Spectroscopy
Expertise & Rationale: While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy tells us how they are connected. It is the most powerful tool for elucidating the precise isomeric structure. For 1-(Benzo[b]thiophen-4-yl)piperazine, the key challenge is to prove unequivocally that the piperazine ring is attached at the C4 position of the benzothiophene system and not at C2, C3, C5, C6, or C7. This is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 10-15 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical; DMSO-d₆ is excellent for hydrochloride salts as it solubilizes them well and its proton signals do not interfere with the regions of interest.
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¹H NMR Acquisition: Acquire a standard proton spectrum. This provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.
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2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity within the aromatic and aliphatic spin systems.
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the definitive way to assign carbon resonances.
Data Presentation & Interpretation
¹H NMR: The spectrum is divided into the aromatic region (benzothiophene protons) and the aliphatic region (piperazine protons). The hydrochloride salt form means the piperazine nitrogens are protonated, leading to broad signals for the N-H protons and a downfield shift for the adjacent CH₂ groups.
| Proton Assignment | Chemical Shift (δ, ppm) (Expected) | Multiplicity | Integration | Rationale for Assignment |
| Piperazine N-H | ~9.60 | broad singlet | 2H | Acidic protons of the protonated amine salt.[1] |
| Aromatic H7 | ~8.0-8.2 | doublet | 1H | Deshielded by adjacent sulfur and aromatic system. |
| Aromatic H5 | ~7.8-8.0 | doublet | 1H | Ortho coupling to H6. |
| Thiophene H2/H3 | ~7.4-7.7 | multiplet | 2H | Characteristic thiophene proton region. |
| Aromatic H6 | ~7.2-7.4 | triplet | 1H | Coupling to both H5 and H7. |
| Piperazine CH₂ (adjacent to Ar) | ~3.4-3.6 | multiplet | 4H | Deshielded by attachment to the aromatic ring. |
| Piperazine CH₂ (adjacent to N-H) | ~3.2-3.4 | multiplet | 4H | Standard aliphatic amine region. |
¹³C NMR: The carbon spectrum complements the proton data, confirming the number of unique carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) (Expected) | Rationale for Assignment |
| Aromatic Quaternary (C-S, C-N) | 135-145 | Carbons at ring junctions or attached to heteroatoms. |
| Aromatic CH | 120-130 | Standard sp² hybridized carbon region.[6] |
| Piperazine CH₂ (adjacent to Ar) | ~50-55 | Shielded relative to aromatic carbons. |
| Piperazine CH₂ (adjacent to N-H) | ~43-48 | Typical sp³ carbon in a piperazine ring.[5] |
2D NMR - The Unambiguous Proof of Connectivity: The true power comes from the 2D spectra. A COSY experiment will show correlations between H5, H6, and H7, confirming the aromatic spin system. An HSQC spectrum will then link each of these protons to their respective carbons (C5, C6, C7). The absence of a proton signal for the carbon at ~140 ppm (the expected shift for C4 attached to nitrogen) in the HSQC is the crucial piece of evidence. This confirms a quaternary carbon at that position, proving the C4-N linkage.
Caption: Visualization of key 2D NMR correlations.
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of HRMS and comprehensive NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of molecular structure in the solid state.[2] It generates a three-dimensional map of electron density from which the precise position of every atom (excluding hydrogens, typically) can be determined. This method definitively confirms connectivity and conformation, leaving no room for doubt.[7]
Experimental Protocol: X-ray Crystallography
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Crystal Growth: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the hydrochloride salt. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion using a solvent/anti-solvent system (e.g., ethanol/ether).
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Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.
Data Interpretation: The final output is a crystallographic information file (CIF) containing the precise coordinates of each atom. This allows for the exact measurement of all bond lengths and angles, providing the ultimate, authoritative confirmation of the 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride structure.
Conclusion
The structure elucidation of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a systematic process that builds a case from foundational evidence to irrefutable proof. It begins with High-Resolution Mass Spectrometry to confirm the correct elemental formula. It then moves to a comprehensive suite of 1D and 2D NMR experiments, which meticulously map the atomic connectivity and definitively establish the C4 substitution pattern. Finally, for ultimate confirmation, single-crystal X-ray crystallography provides a precise three-dimensional structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides the self-validating, trustworthy data required for progression in a drug development pipeline.
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